
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of adamantylamine derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the inhibition of viral replication by targeting various viral proteins. This compound has been found to inhibit the activity of the viral polymerase enzyme, which is essential for viral replication. It has also been shown to inhibit the activity of the viral protease enzyme, which is involved in the processing of viral proteins.
Biochemical and Physiological Effects:
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine in lab experiments include its potent biological activities and its ease of synthesis. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine. One potential direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the potential applications of this compound in the treatment of various viral and bacterial infections should be further explored.
Méthodes De Synthèse
The synthesis of (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the reaction of 3-fluoro-1-adamantylamine with 2-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antiviral, antitumor, and antibacterial activities. This compound has been shown to inhibit the replication of various viruses such as influenza A virus, respiratory syncytial virus, and human rhinovirus.
Propriétés
IUPAC Name |
(2S)-2-(3-fluoro-1-adamantyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3/t9-,10?,11?,12?,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKLDVHOUQGCO-HIVKSXORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
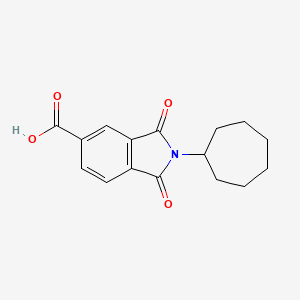
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)
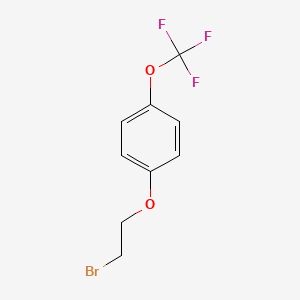
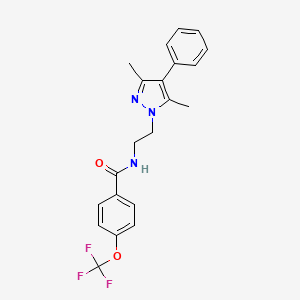
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2406748.png)
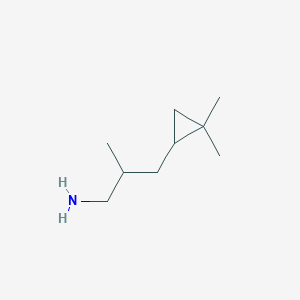
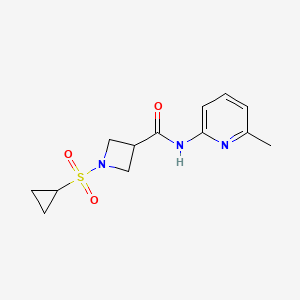
![Methyl 4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2406754.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2406755.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2406756.png)
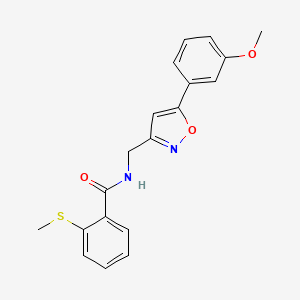
![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)
